molecular formula C9H11ClN2O B13597454 2-(5-Chloro-2-methoxyphenyl)acetimidamide

2-(5-Chloro-2-methoxyphenyl)acetimidamide

Cat. No.: B13597454
M. Wt: 198.65 g/mol
InChI Key: DWOMCKDDDXOCEU-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)acetimidamide is an organic compound with a molecular formula of C9H11ClN2O It is a derivative of acetamide and features a chloro and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxyphenyl)acetimidamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-methoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is converted to 5-chloro-2-methoxyphenylacetonitrile through a reaction with acetonitrile in the presence of a base.

    Reduction: The nitrile group is then reduced to an amine using a reducing agent such as lithium aluminum hydride.

    Formation of Acetamide: The resulting amine is then reacted with acetic anhydride to form the acetamide derivative.

    Final Product: The acetamide is then treated with an appropriate reagent to introduce the imidamide functionality, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Utilizing large reactors for each step of the synthesis.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)acetimidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)acetimidamide involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-methoxyphenyl)acetamide
  • 5-Chloro-2-methoxybenzamide
  • 2-(5-Chloro-2-methoxyphenyl)acetonitrile

Uniqueness

2-(5-Chloro-2-methoxyphenyl)acetimidamide is unique due to its imidamide functionality, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)ethanimidamide

InChI

InChI=1S/C9H11ClN2O/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H3,11,12)

InChI Key

DWOMCKDDDXOCEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CC(=N)N

Origin of Product

United States

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